molecular formula C6H12BrNO B8716616 2-bromo-N-methyl-N-propan-2-ylacetamide

2-bromo-N-methyl-N-propan-2-ylacetamide

Cat. No.: B8716616
M. Wt: 194.07 g/mol
InChI Key: CZNVPYABQUWSGP-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-propan-2-ylacetamide is an organic compound with the molecular formula C5H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a bromine atom, and the nitrogen atom is substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-methyl-N-propan-2-ylacetamide typically involves the bromination of N-isopropyl-N-methyl-acetamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-methyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of N-isopropyl-N-methyl-acetamide derivatives.

    Reduction: Formation of N-isopropyl-N-methyl-amine.

    Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

2-bromo-N-methyl-N-propan-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating various substitution reactions. The compound may also interact with biological molecules, affecting their function and activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

    2-Bromo-N-methylacetamide: Similar structure but lacks the isopropyl group.

    N-Isopropyl-N-methyl-acetamide: Lacks the bromine atom.

    2-Bromoacetamide: Lacks both the isopropyl and methyl groups.

Uniqueness: 2-bromo-N-methyl-N-propan-2-ylacetamide is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom, along with the bromine atom on the acetamide moiety. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

2-bromo-N-methyl-N-propan-2-ylacetamide

InChI

InChI=1S/C6H12BrNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3

InChI Key

CZNVPYABQUWSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 10 cm3 of acetyl bromide in 150 cm3 of ether, cooled to -20° C., one adds a solution of 26 cm3 of methylisopropylamine in 100 cm3 of ether. One leaves the mixture to return to 20° C. and agitates it for 30 minutes at 20° C. One dilutes with water, decants, extracts with ether, dries and separates by distillation. One obtains 13 g of expected product. B.p.=72°/72° under 1 mmHg.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 26 ml of methyl isopropylamine in 100 ml of ether was added to a solution of 10 ml of bromo acetyl bromide in 150 ml of ether cooled to −20° C. and the mixture was allowed to return to 20° C. The mixture was stirred for 30 minutes at 20° C. and diluted with water, decanted and extracted with ether. The extracts were dried and separated out by distillation to obtain 13 g of the expected product with a boiling point of 71° C. to 72° C. under 1 mmHg.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Isopropyl-methyl-amine (154 μL, 1.48 mmol) was added to a stirred solution of bromo-acetic acid 2,4-dinitro-phenyl ester (450 mg, 1.48 mmol) in DCM (4 mL). After stirring for 3 h at room temperature the organic layer was extracted twice with 0.1 M NaOH solution (30 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The resulting title compound was used for the next reaction without purification. MS (m/z): 194.0 [M+H+].
Quantity
154 μL
Type
reactant
Reaction Step One
Name
bromo-acetic acid 2,4-dinitro-phenyl ester
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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